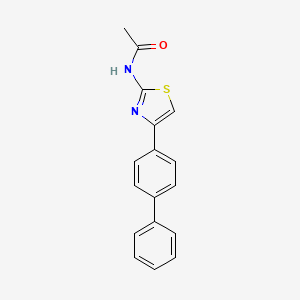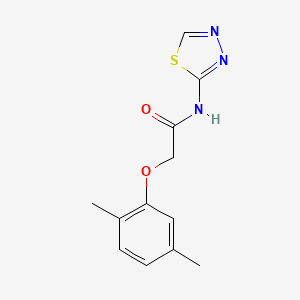
N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is an organic compound that features a biphenyl group attached to a thiazole ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with biphenyl-4-carboxylic acid and 2-aminothiazole.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine (Et₃N) to form the intermediate N-(4-biphenyl-4-yl-thiazol-2-yl)amide.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride (Ac₂O) to yield N-(4-biphenyl-4-yl-thiazol-2-yl)-acetamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the design of materials with tailored properties.
作用机制
The mechanism of action of N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The biphenyl and thiazole moieties can facilitate binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-4-bromo-benzamide
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-4-methoxy-benzamide
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-4-methyl-benzamide
Uniqueness
N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
属性
分子式 |
C17H14N2OS |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-17-19-16(11-21-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
InChI 键 |
FBUHEMAIVFORGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12129743.png)


![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
